N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide
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Overview
Description
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry . The presence of the diethoxyphosphoryl group in its structure makes it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide typically involves the reaction of diethyl phosphite with an appropriate amine and aldehyde under controlled conditions. One common method involves the use of a solvent-free Kabachnik–Fields reaction, which provides good yields and shorter reaction times . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonic acid derivatives.
Substitution: It can undergo substitution reactions where the diethoxyphosphoryl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group plays a crucial role in its biological activity by interacting with enzymes and other biomolecules. This interaction can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide can be compared with other similar compounds, such as:
Diethyl (diphenylmethyl) phosphate: Another phosphonic acid ester with similar chemical properties.
4-[(diethoxyphosphoryl)(4-nitroanilino)methyl]phenyl boronic acid: A compound with a similar diethoxyphosphoryl group but different functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4P/c1-5-18-20(17,19-6-2)14(15(4)12(3)16)13-10-8-7-9-11-13/h7-11,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUVIUHQTYXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(C)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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